molecular formula C25H21F3N2O3 B2506755 1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one CAS No. 317833-51-5

1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one

Cat. No.: B2506755
CAS No.: 317833-51-5
M. Wt: 454.449
InChI Key: MDLFKLFBFQQZBB-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one is a quinoxaline-derived compound characterized by a 3-methoxybenzyl group at the N1 position, a methyl group at the N3 position, and a 3-(trifluoromethyl)benzoyl moiety at the C4 position. Quinoxaline derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and kinase inhibition properties . The structural uniqueness of this compound arises from the trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the 3-methoxybenzyl group, which modulates electronic and steric interactions . Synthesis of such compounds typically involves alkylation of quinoxalinone precursors, as demonstrated in related derivatives (e.g., benzylation of 3-phenylquinoxalin-2(1H)-one in ) .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N2O3/c1-16-23(31)29(15-17-7-5-10-20(13-17)33-2)21-11-3-4-12-22(21)30(16)24(32)18-8-6-9-19(14-18)25(26,27)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLFKLFBFQQZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one, a compound with the molecular formula C25H21F3N2O3 and CAS number 317833-51-5, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, focusing on its antiviral, anticancer, and anti-inflammatory activities.

The compound is characterized by a complex structure that includes a quinoxaline core, which is known for its diverse biological activities. The presence of trifluoromethyl and methoxyphenyl substituents enhances its pharmacological potential.

PropertyValue
Molecular FormulaC25H21F3N2O3
Molar Mass454.44 g/mol
CAS Number317833-51-5

Antiviral Activity

Research indicates that compounds similar to quinoxaline derivatives exhibit significant antiviral properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit viral replication in various models, suggesting that this compound may possess similar activities.

In a comparative study of various quinoxaline derivatives against herpes simplex virus (HSV), certain compounds demonstrated an IC50 value as low as 2.95 μM, indicating strong antiviral efficacy . While specific data for the compound is limited, its structural similarities suggest potential effectiveness against viral pathogens.

Anticancer Activity

The anticancer properties of quinoxaline derivatives have been extensively studied. For example, a related compound demonstrated significant growth inhibition across several cancer cell lines in the NCI-60 panel . The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.

A detailed study on structurally related compounds revealed that modifications at specific positions significantly influenced their anticancer activity. For instance, one derivative exhibited an IC50 value of 9.19 μM against a range of cancer cell lines, highlighting the importance of structural optimization in enhancing biological activity .

Anti-inflammatory Activity

Quinoxaline derivatives are also noted for their anti-inflammatory effects. Compounds with similar frameworks have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This activity is critical for developing treatments for chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same chemical family as this compound:

  • Antiviral Efficacy : A study demonstrated that a series of quinoxaline derivatives exhibited antiviral activity against respiratory syncytial virus (RSV), with some compounds achieving an EC50 value of 6.7 μM .
  • Anticancer Properties : Research involving structural modifications led to the identification of potent anticancer agents, with one compound displaying an IC50 value of 0.12 mmol/L against Hepatitis C virus (HCV) .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Substituent Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound: 1-[(3-Methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one R1: 3-MeO-benzyl, R2: Me, R3: 3-CF3-benzoyl 472.42 (calculated) High lipophilicity; potential kinase inhibition inferred from similar scaffolds
1-[(4-Chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 478030-40-9) R1: 4-Cl-benzyl, R2: Me, R3: 3-CF3-benzoyl 486.87 Increased electron-withdrawing effect (Cl vs. OMe); possible enhanced binding to hydrophobic pockets
4-Benzoyl-1-(3-fluorobenzyl)-3-methyl-3H-quinoxalin-2-one (CAS 73445-48-4) R1: 3-F-benzyl, R2: Me, R3: benzoyl 406.42 Lower molecular weight; fluorine enhances metabolic stability
5-(3-Methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one Thiazolo-quinoxaline core, R1: 3-MeO-benzyl 447.43 Thiazole ring may improve solubility and target engagement
1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11l) Urea-linked thiazole-piperazine scaffold 496.3 (ESI-MS) Urea moiety enhances hydrogen bonding; anti-proliferative activity

Q & A

Q. What are the established synthetic routes for 1-[(3-methoxyphenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one, and what critical reaction parameters must be optimized?

  • Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions between aromatic diamines and diketones or their equivalents. For this compound, a multi-step approach is likely required:

Quinoxaline Core Formation : Start with 1,2-diaminobenzene derivatives and α-keto esters under acidic conditions to form the quinoxalin-2-one scaffold .

Substituent Introduction : Introduce the 3-methoxyphenylmethyl group via nucleophilic substitution or alkylation, ensuring proper protection/deprotection of reactive sites.

Acylation : React with 3-(trifluoromethyl)benzoyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts.

  • Key Parameters : Reaction temperature (40–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (1:1.2 for acylating agents) must be optimized to avoid side products like over-acylation or decomposition .

Q. How can researchers validate the crystallographic structure of this compound, and what software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

Crystal Growth : Use slow evaporation from a solvent like dichloromethane/hexane.

Data Collection : Employ a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion artifacts.

Refinement : Use SHELXL for structure solution and refinement. The program handles hydrogen bonding networks and anisotropic displacement parameters, critical for resolving trifluoromethyl group disorder .

  • Validation Metrics : Check R-factor (<5%), residual electron density (<1 eÅ⁻³), and agreement with Cambridge Structural Database (CSD) entries for similar quinoxalines .

Q. What safety protocols are essential when handling this compound, given its potential hazards?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for acute toxicity data (Category 4 for oral/dermal/inhalation routes). Key precautions:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic fumes (e.g., from trifluoromethyl groups under heat) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer : Perform graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For this compound:
  • The quinoxalin-2-one carbonyl may act as a hydrogen-bond acceptor with N–H donors.
  • The methoxyphenyl group could engage in C–H···O interactions.
  • Use Mercury software to visualize packing diagrams and calculate interaction energies (e.g., van der Waals contributions from trifluoromethyl groups) .

Q. What advanced techniques can resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in solution vs. solid state):
  • Dynamic NMR : Variable-temperature ¹³C NMR can detect hindered rotation of the benzoyl group.
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR chemical shifts to identify conformational flexibility .
  • Complementary XRD : Resolve ambiguities in substituent orientation (e.g., methoxyphenyl vs. trifluoromethylbenzoyl positioning) .

Q. How can researchers design assays to evaluate the antioxidant or anti-inflammatory activity of this compound?

  • Methodological Answer : In Vitro Models :
  • Antioxidant : DPPH radical scavenging assay (IC₅₀ determination) with ascorbic acid as a positive control.
  • Anti-inflammatory : Inhibit COX-2 enzyme activity using ELISA, comparing to celecoxib .
    Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values. Ensure triplicate runs and solvent controls (e.g., DMSO <0.1% v/v) to avoid false positives .

Q. What methodologies assess the environmental fate of this compound, particularly its persistence in aquatic systems?

  • Methodological Answer : Follow OECD guidelines for environmental testing:

Hydrolysis Half-Life : Incubate in buffer solutions (pH 4–9) at 25°C, monitoring degradation via HPLC-MS.

Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products.

Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hr LC₅₀) .

  • Data Analysis : Apply QSAR models to predict bioaccumulation potential based on logP (estimated ~3.5 for this compound) .

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